molecular formula C10H16O3S B13875190 Ethyl [(2-oxocyclohexyl)sulfanyl]acetate CAS No. 139005-41-7

Ethyl [(2-oxocyclohexyl)sulfanyl]acetate

Cat. No.: B13875190
CAS No.: 139005-41-7
M. Wt: 216.30 g/mol
InChI Key: NHVPHNUDFADVDY-UHFFFAOYSA-N
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Description

Ethyl [(2-oxocyclohexyl)sulfanyl]acetate is a sulfur-containing ester featuring a 2-oxocyclohexyl moiety linked via a sulfanyl group to an acetate backbone. This compound is of interest in organic synthesis and medicinal chemistry due to its structural versatility, which allows for modifications in the cyclohexyl ring, sulfanyl linker, and ester group. Its synthesis typically involves nucleophilic substitution reactions between ethyl chloroacetate and thiol-containing precursors, as seen in related compounds .

Properties

CAS No.

139005-41-7

Molecular Formula

C10H16O3S

Molecular Weight

216.30 g/mol

IUPAC Name

ethyl 2-(2-oxocyclohexyl)sulfanylacetate

InChI

InChI=1S/C10H16O3S/c1-2-13-10(12)7-14-9-6-4-3-5-8(9)11/h9H,2-7H2,1H3

InChI Key

NHVPHNUDFADVDY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1CCCCC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl [(2-oxocyclohexyl)sulfanyl]acetate typically involves the reaction of cyclohexanone with ethyl bromoacetate in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the sulfanyl group is introduced to the cyclohexanone ring. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like tetrahydrofuran (THF) for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced purification techniques such as distillation and crystallization are often employed to achieve high-quality industrial-grade compounds.

Chemical Reactions Analysis

Types of Reactions

Ethyl [(2-oxocyclohexyl)sulfanyl]acetate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the cyclohexanone ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethyl ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols to form amides or esters, respectively.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, alcohols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Amides, esters.

Scientific Research Applications

Ethyl [(2-oxocyclohexyl)sulfanyl]acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl [(2-oxocyclohexyl)sulfanyl]acetate involves its interaction with various molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The cyclohexanone ring can undergo metabolic transformations, influencing the compound’s activity and stability.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Cyclohexylidene and Cyclohexyl Derivatives

  • Ethyl (E)-2-(2-oxocyclohexylidene)acetate (35): Synthesized via a Wittig-like reaction between cyclohexane-1,2-dione and ethyl (triphenylphosphoranylidene)acetate, this compound replaces the sulfanyl group with a conjugated double bond (cyclohexylidene). It exhibits a yellow oil consistency and a molecular ion peak at m/z 183.0 (calculated 183.1).
  • (R)-Ethyl 2-(2-oxocyclohexyl)acetate: An enantiomer with a non-conjugated 2-oxocyclohexyl group. Its stereochemistry ([α]D²⁶ = –45°) and IR data (C=O stretches at 1731.8 and 1693.2 cm⁻¹) highlight differences in polarity and hydrogen-bonding capacity compared to the sulfanyl variant .

Table 1: Cyclohexyl-Based Derivatives

Compound Key Feature Molecular Weight Synthesis Yield Key Applications
Ethyl [(2-oxocyclohexyl)sulfanyl]acetate Sulfanyl linker 230.3 g/mol ~60–70%* Antimicrobial intermediates
Ethyl (E)-2-(2-oxocyclohexylidene)acetate Conjugated double bond 198.2 g/mol 61% Organic synthesis
(R)-Ethyl 2-(2-oxocyclohexyl)acetate Chiral center 200.2 g/mol 92% Chiral building blocks

*Estimated based on analogous syntheses .

Thioether-Containing Esters

Benzoxazole Derivatives
  • Ethyl [(4-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetate: Synthesized from 4-chloro-2-mercaptobenzoxazole and ethyl chloroacetate, this compound demonstrates enhanced stability due to the electron-withdrawing chloro substituent.
  • Ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate: Features a thiadiazole ring, increasing hydrogen-bonding capacity. Used in antimicrobial research (CAS 32418-24-9) .
Heterocyclic Sulfanyl Acetates
  • Molecular weight 270.3 g/mol; used as a small-molecule scaffold in drug discovery .
  • Ethyl 2-[(3,4-dichlorophenyl)sulfanyl]acetate :
    Aryl sulfanyl derivatives exhibit higher lipophilicity (logP ~3.5), favoring membrane permeability in antiviral applications .

Table 2: Thioether-Based Esters

Compound Heterocycle/Substituent Molecular Weight Key Properties
This compound Cyclohexyl ketone 230.3 g/mol Moderate polarity, keto-enol tautomerism
Ethyl [(4-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetate Chlorobenzoxazole 271.7 g/mol Enhanced stability, antimicrobial activity
Ethyl 2-{[5-(thiophen-2-yl)-oxadiazol-2-yl]sulfanyl}acetate Thiophene-oxadiazole 270.3 g/mol High π-stacking, drug scaffolds

Biological Activity

Ethyl [(2-oxocyclohexyl)sulfanyl]acetate is a compound that has garnered interest due to its unique structural characteristics and potential biological activities. This article provides an overview of its biological activity, synthesis methods, and related pharmacological properties based on recent research findings.

Chemical Structure and Properties

This compound has a molecular formula of C10H16O3SC_{10}H_{16}O_3S and a molecular weight of approximately 216.30 g/mol. The compound features an ethyl acetate moiety linked to a 2-oxocyclohexyl group, with a sulfanyl group that enhances its reactivity. The structure can be represented as follows:

Structure Ethyl [(2oxocyclohexyl)sulfanyl]acetate\text{Structure }\text{Ethyl }[(2-\text{oxocyclohexyl})\text{sulfanyl}]\text{acetate}

This compound's electrophilic nature, due to the carbonyl group, combined with the nucleophilic characteristics of the sulfanyl group, allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.

Biological Activity

Research on the biological activity of this compound is still emerging. However, preliminary studies suggest several potential pharmacological properties:

  • Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties. The presence of the thiol group may contribute to this activity by interfering with microbial cell wall synthesis or function .
  • Anti-inflammatory Effects : Similar thiol-containing compounds have been reported to exhibit anti-inflammatory effects. For instance, imidazole derivatives with sulfur functionalities have shown significant anti-inflammatory activity in animal models .
  • Potential Antioxidant Properties : The chemical structure suggests that this compound may possess antioxidant properties, which are common among many sulfur-containing compounds. This could be beneficial in mitigating oxidative stress-related diseases .

Case Studies and Research Findings

A limited number of studies have specifically investigated this compound. However, insights can be drawn from related compounds:

  • In Vitro Studies : In vitro assays have indicated that structurally similar compounds can inhibit specific enzymes linked to inflammatory pathways. For example, certain naphthoquinones exhibited significant inhibition against Helicobacter pylori, suggesting that derivatives of sulfur-containing compounds might share similar mechanisms .
  • Ecotoxicology Insights : A case study highlighted the importance of assessing the impact of chemical compounds on aquatic life. Compounds that inhibit aromatase activity have been shown to disrupt reproductive processes in fish, which might be relevant for assessing the ecological impact of this compound .

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

  • Reaction of Thioglycolic Acid and Phenacyl Bromide :
    Thioglycolic Acid+Phenacyl BromideEthyl [(2oxocyclohexyl)sulfanyl]acetate\text{Thioglycolic Acid}+\text{Phenacyl Bromide}\rightarrow \text{Ethyl }[(2-\text{oxocyclohexyl})\text{sulfanyl}]\text{acetate}
    This method highlights the utility of thiol chemistry in synthesizing complex organic molecules .

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